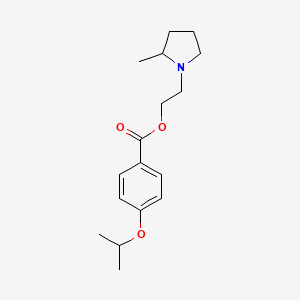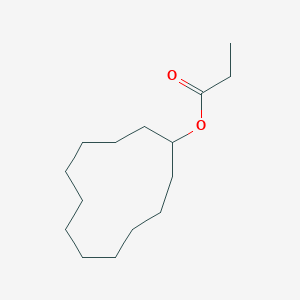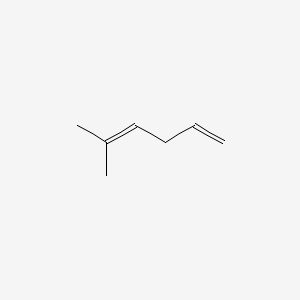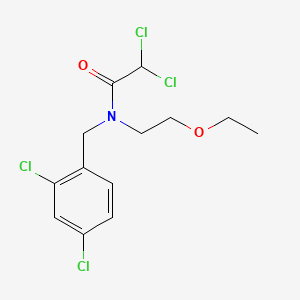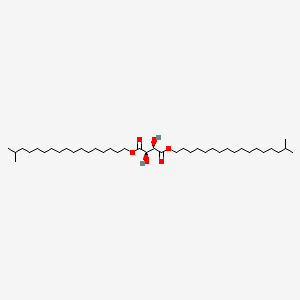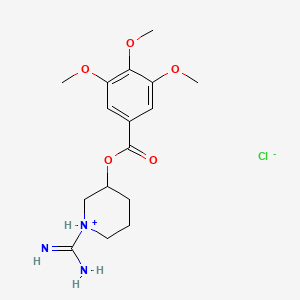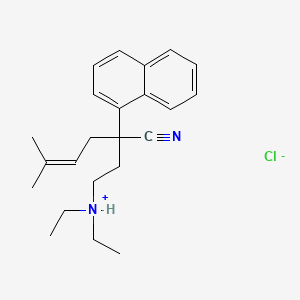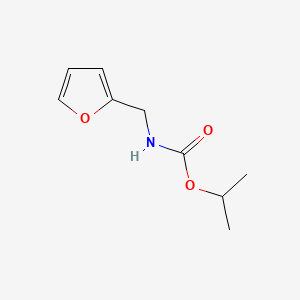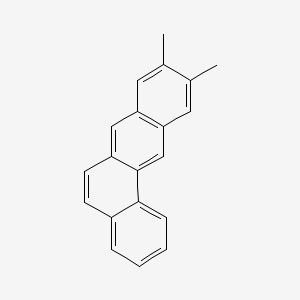
Benz(a)anthracene, 9,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 9,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 9 and 10 positions. This compound is known for its carcinogenic properties and is commonly found in tobacco smoke and other products of incomplete combustion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 9,10-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 9,10-dimethyl- can be achieved through the catalytic cracking of petroleum and coal tar. These processes involve high temperatures and pressures to break down larger hydrocarbons into smaller PAHs, including Benz(a)anthracene, 9,10-dimethyl- .
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene, 9,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using alkyl or acyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenzanthracenes.
Substitution: Alkylated or acylated benzanthracenes.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 9,10-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies investigating the carcinogenic mechanisms of PAHs.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Applied in the synthesis of dyes, pigments, and other organic materials
Mecanismo De Acción
The carcinogenic effects of Benz(a)anthracene, 9,10-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that covalently bind to DNA, leading to mutations and potentially initiating cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
- Benz(a)anthracene, 7,12-dimethyl-
- Benz(a)anthracene, 7,12-dimethyl-1,2-benzanthracene
- Benz(a)anthracene, 7,12-dimethylbenzo(a)anthracene
Comparison: Benz(a)anthracene, 9,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different carcinogenic potentials and metabolic pathways .
Propiedades
Número CAS |
58429-99-5 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
9,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-9-17-11-16-8-7-15-5-3-4-6-19(15)20(16)12-18(17)10-14(13)2/h3-12H,1-2H3 |
Clave InChI |
GKVUDAZMZLMNJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
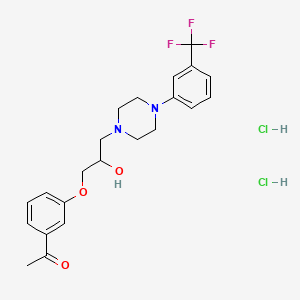
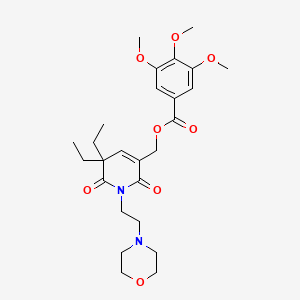
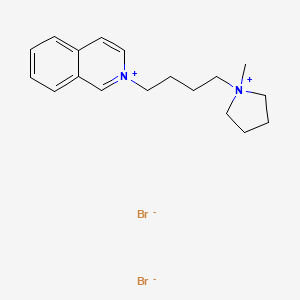
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
